molecular formula C8H16N2 B2451793 2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine CAS No. 1849357-10-3

2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine

Cat. No.: B2451793
CAS No.: 1849357-10-3
M. Wt: 140.23
InChI Key: HKEYMXAVHZTUBS-UHFFFAOYSA-N
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Description

2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine, is a compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has several hazard statements: H226, H302, H314, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is "Danger" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE typically involves multicomponent reactions. One common method is the coupling of 1,3-pentanedione, amines, nitromethane, and aromatic aldehydes in the presence of 1-n-butylimidazolium tetrafluoroborate ([Hbim]BF4), which affords tetrasubstituted pyrroles in good to excellent yields and in short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multicomponent reactions are scaled up for industrial synthesis, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and heterocyclic amines. Some examples are:

    Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.

    Octahydrocyclopenta[c]pyrrole: A saturated derivative of pyrrole with a fused cyclopentane ring.

Uniqueness

2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE is unique due to its specific structure and the presence of multiple stereoisomers.

Properties

IUPAC Name

2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-4-6-2-3-8(9)7(6)5-10/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEYMXAVHZTUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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